4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide
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Overview
Description
The compound “4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxamide group (-CONH2), which is a derivative of carboxylic acids where the -OH group has been replaced by an -NH2 group. The molecule also contains a bromobenzoyl group, which is a benzene ring with a bromine atom and a carbonyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole ring, the introduction of the bromobenzoyl group, and the attachment of the carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the benzene ring in the bromobenzoyl group could contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom in the bromobenzoyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The carboxamide group might be involved in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic rings could increase its solubility in nonpolar solvents .Scientific Research Applications
Organic Synthesis and Chemical Transformations
- The compound has been utilized in the development of novel synthetic methodologies, such as the retro Diels-Alder method for preparing pyrrolo[1,2-a]pyrimidinediones. This method involves the cyclization and thermolysis of certain precursors, demonstrating the compound's utility in constructing complex molecular architectures (Stájer et al., 2006).
- Another study focused on the synthesis of new pyrrolo[2,3-d]pyrimidin-4-ones catalyzed by a Brønsted-acidic ionic liquid, showcasing the compound's role in green chemistry and sustainable chemical processes (Davoodnia et al., 2010).
Medicinal Chemistry and Pharmacology
- Research in medicinal chemistry has explored the compound's derivatives for antitumor activities, highlighting the potential for developing new cancer therapies. A study on 2-phenylbenzimidazole-4-carboxamides, structurally related compounds, evaluated their in vitro and in vivo antitumor activity, suggesting the compound's framework might be useful in designing minimal DNA-intercalating agents (Denny et al., 1990).
Materials Science and Polymer Chemistry
- In materials science, derivatives of the compound have been incorporated into polymers for enhanced properties. For example, polyamides containing pendant pentadecyl chains synthesized from a related diacid monomer showed improved solubility and thermal stability, indicating the compound's applicability in designing novel polymeric materials (More et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
4-(2-bromobenzoyl)-N-cyclohexyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-15-9-5-4-8-14(15)17(22)12-10-16(20-11-12)18(23)21-13-6-2-1-3-7-13/h4-5,8-11,13,20H,1-3,6-7H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZZYFXKUGJQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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